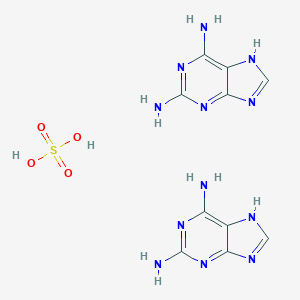

2,6-Diaminopurine hemisulfate salt

描述

属性

IUPAC Name |

7H-purine-2,6-diamine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H6N6.H2O4S/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHVJLBUCSUIFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989143 |

Source

|

| Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69369-16-0 |

Source

|

| Record name | 1H-Purine-2,6-diamine, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069369160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Whitepaper: The Pleiotropic Mechanisms of 2,6-Diaminopurine Hemisulfate Salt as an Adenine Analog in Molecular Pharmacology and Synthetic Biology

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers struggling with the limitations of canonical nucleobases in synthetic biology and translational pharmacology. 2,6-Diaminopurine (DAP), a naturally occurring adenine analog (also known as base Z in cyanophages), has emerged as a transformative molecule. However, the free base form of DAP presents significant solubility challenges in aqueous physiological environments. The utilization of 2,6-diaminopurine hemisulfate salt (CAS 69369-16-0) resolves this by drastically improving hydrophilicity and dissolution kinetics. This chemical formulation allows for precise molar dosing in in vitro and in vivo models without relying on cytotoxic organic solvents like DMSO[Sigma-Aldrich, 2023].

This technical guide dissects the three core mechanisms of action of DAP hemisulfate: targeted nonsense mutation readthrough, thermodynamic stabilization of nucleic acids, and allosteric modulation of riboswitches.

Core Mechanism I: Targeted Nonsense Mutation Readthrough via FTSJ1 Inhibition

Nonsense mutations account for approximately 10-11% of all inherited genetic disorders, including severe forms of Cystic Fibrosis (e.g., CFTR W1282X) and Hemophilia A. DAP has been identified as a highly potent and exclusive corrector of UGA premature termination codons (PTCs)[Trzaska et al., 2022].

The Causality: Unlike aminoglycosides (e.g., Geneticin) that induce widespread translational infidelity by indiscriminately binding the ribosomal decoding center, DAP acts upstream. It specifically inhibits FTSJ1 , a tRNA-specific 2'-O-methyltransferase. FTSJ1 is responsible for the 2'-O-methylation of cytosine 34 (C34) in the anticodon loop of tRNA^Trp. When DAP inhibits FTSJ1, the resulting hypomethylated tRNA^Trp exhibits increased conformational flexibility. This structural relaxation permits near-cognate wobble base pairing between the tRNA^Trp anticodon and the UGA stop codon in the mRNA. Consequently, the ribosome incorporates tryptophan instead of recruiting release factors, restoring full-length protein synthesis[Leroy et al., 2023].

Caption: DAP-mediated UGA readthrough pathway via targeted FTSJ1 inhibition.

Core Mechanism II: Thermodynamic Stabilization of Nucleic Acid Duplexes

In synthetic biology, designing oligonucleotides with high target affinity is paramount. DAP substitutes directly for adenine, pairing with thymine (in DNA) or uracil (in RNA).

The Causality: The canonical Adenine-Thymine (A-T) base pair is stabilized by two Watson-Crick hydrogen bonds. DAP possesses an exocyclic amino group at the C2 position. This functional group acts as an additional hydrogen bond donor, interacting with the C2 carbonyl oxygen of thymine/uracil to form a third hydrogen bond . This intermolecular base triple fundamentally alters the thermodynamic landscape of the duplex, increasing the melting temperature ( Tm ) by 1.0°C to 1.5°C per DAP substitution[Bailly & Waring, 1998]. Furthermore, this modification disrupts the minor groove's normal spine of hydration, rendering DAP-containing DNA resistant to specific restriction endonucleases—an evolutionary advantage leveraged by the S-2L cyanophage[Zhou et al., 2022].

Caption: Thermodynamic stabilization via the third hydrogen bond in DAP-T pairing.

Core Mechanism III: Allosteric Modulation of Purine Riboswitches

Riboswitches are cis-acting regulatory RNA elements that control gene expression via metabolite binding. The adenine-responsive riboswitch (A-switch) regulates purine efflux pumps and metabolism in bacteria.

The Causality: DAP binds to the A-switch aptamer domain with an extraordinary affinity ( Kd≈10 nM), which is approximately 30-fold tighter than the natural ligand, adenine ( Kd≈300 nM)[Wickiser et al., 2005]. The structural basis for this affinity lies in the ligand-binding pocket, specifically at the pyrimidine residue U74. The 2-amino group of DAP forms two additional hydrogen bonds with the C2 carbonyl groups of the RNA pocket. This enhanced stabilization locks the aptamer into a compact fold, triggering a downstream conformational shift in the expression platform that dictates transcription antitermination[Batey et al., 2004].

Quantitative Data & Comparative Analysis

Table 1: Comparative Binding Affinities and Thermodynamic Parameters of Purine Riboswitches

| Ligand | Target Riboswitch | Dissociation Constant ( Kd ) | Enthalpy ( ΔH ) | Gibbs Free Energy ( ΔG ) |

| Adenine | Adenine-sensing (A-switch) | ~300 nM | -32.5 kcal/mol | -8.9 kcal/mol |

| 2,6-Diaminopurine | Adenine-sensing (A-switch) | ~10 nM | -40.3 kcal/mol | -10.7 kcal/mol |

| Guanine | Guanine-sensing (G-switch) | ~5 nM | -38.1 kcal/mol | -11.2 kcal/mol |

| 2,6-Diaminopurine | G-switch (C74U mutant) | ~15 nM | -40.3 kcal/mol | -10.7 kcal/mol |

Table 2: Nonsense Mutation Readthrough Efficacy (UGA PTCs)

| Compound | Target Mutation | Readthrough Specificity | Cellular Toxicity Profile | Optimal In Vitro Dose |

| DAP Hemisulfate | CFTR W1282X (UGA) | Highly Specific (UGA only) | Low | ~50 - 100 µM |

| Geneticin (G418) | CFTR W1282X (UGA) | Non-specific (UGA, UAA, UAG) | High (Ototoxic/Nephrotoxic) | ~200 µM |

| Ataluren (PTC124) | Dystrophin (UGA) | Moderate | Low | Variable |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. An experiment without internal mechanistic controls is merely an observation, not proof of causality.

Protocol A: In Vitro Validation of UGA Readthrough via Dual-Luciferase Assay

Causality of Experimental Choice: We utilize a dual-luciferase reporter (Firefly/Renilla) because it normalizes for cell number, transfection efficiency, and generalized translational suppression, isolating the specific readthrough event.

-

Step 1: Plasmid Construction. Clone the target gene sequence containing the UGA PTC (e.g., CFTR W1282X) between the Renilla (Rluc) and Firefly (Fluc) luciferase genes.

-

Step 2: Cell Culture & Transfection. Plate HEK293T cells at 1×105 cells/well in a 96-well plate. Transfect with 100 ng of the reporter plasmid using a lipid-based reagent.

-

Step 3: DAP Hemisulfate Treatment. 24 hours post-transfection, replace media with fresh media containing 50 µM to 100 µM DAP hemisulfate salt. (Why hemisulfate? It dissolves directly in the aqueous media, avoiding DMSO-induced membrane permeabilization artifacts).

-

Step 4: Quantification. After 24 hours of treatment, lyse cells and measure luminescence using a dual-injector plate reader. Calculate the Fluc/Rluc ratio.

-

Self-Validation System (The Trustworthiness Pillar): You MUST run parallel transfections using identical plasmids where the UGA codon is mutated to UAA and UAG. Because DAP specifically modulates tRNA^Trp (which decodes UGA), a true DAP-mediated mechanism will show a dose-dependent increase in the Fluc/Rluc ratio only for the UGA construct. If UAA or UAG ratios also increase, your readthrough is an artifact of generalized ribosomal stalling or toxicity, invalidating the targeted mechanism.

Caption: Self-validating experimental workflow for quantifying UGA nonsense mutation readthrough.

Protocol B: Thermodynamic Validation of DAP-Modified Oligonucleotides via UV Melting ( Tm ) Analysis

Causality of Experimental Choice: UV spectrophotometry at 260 nm directly measures the hyperchromic shift that occurs when stacked base pairs in a duplex separate into single strands. This provides a direct thermodynamic readout of the 3-hydrogen-bond stability imparted by DAP.

-

Step 1: Oligonucleotide Synthesis & Annealing. Synthesize a target DNA duplex where canonical adenines are systematically replaced with DAP. Anneal the strands in a physiological buffer (10 mM sodium phosphate, 150 mM NaCl, pH 7.4) by heating to 95°C for 5 minutes and cooling at 1°C/min to 20°C.

-

Step 2: UV Melting Curve Acquisition. Load 2 µM of the annealed duplex into a quartz cuvette. Monitor absorbance at 260 nm while ramping the temperature from 20°C to 90°C at a rate of 0.5°C/min.

-

Step 3: Data Analysis. Plot the first derivative of the absorbance against temperature ( dA260/dT ). The peak of this curve represents the melting temperature ( Tm ).

-

Self-Validation System: Include a mismatch control where the complementary strand contains a Cytosine opposite the DAP residue. A true Watson-Crick-like DAP-Thymine pairing will yield a sharp first-derivative peak shifted +1.0°C to +1.5°C per substitution compared to an A-T control. The DAP-Cytosine mismatch must show a drastically lowered Tm and a broadened transition curve, proving that the stabilization is strictly due to specific hydrogen bonding, not non-specific base stacking or salt artifacts.

References

-

Trzaska, C., et al. (2022). "2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations." Nature Communications. URL: [Link][1]

-

Leroy, C., et al. (2023). "The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA." Molecular Therapy. URL:[Link][2]

-

Bailly, C., & Waring, M. J. (1998). "The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA." Nucleic Acids Research. URL:[Link][3]

-

Zhou, W., et al. (2022). "Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine." Journal of the American Chemical Society. URL:[Link][4]

-

Batey, R. T., et al. (2004). "An intermolecular base triple as the basis of ligand specificity and affinity in the guanine- and adenine-sensing riboswitch RNAs." Proceedings of the National Academy of Sciences. URL:[Link]

-

Wickiser, J. K., et al. (2005). "The kinetics of ligand binding by an adenine-sensing riboswitch." Biochemistry. URL:[Link][5]

-

RCSB Protein Data Bank. "2B57: Guanine Riboswitch C74U mutant bound to 2,6-diaminopurine." RCSB PDB. URL:[Link][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinetics of ligand binding by an adenine-sensing riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

Thermodynamic and Nanomechanical Profiling of 2,6-Diaminopurine-Thymine Base Pairs

An In-Depth Technical Guide for Advanced Oligonucleotide Engineering

Phase I: Mechanistic Architecture of the DAP-T Base Pair

In the design of synthetic oligonucleotides, antisense agents, and diagnostic probes, controlling the thermodynamic stability of the double helix is paramount. Canonical Watson-Crick base pairing relies on two hydrogen bonds between Adenine (A) and Thymine (T), and three between Guanine (G) and Cytosine (C).

2,6-Diaminopurine (DAP, also known as 2-aminoadenine or Z-base) is a naturally occurring adenine analog originally discovered in the cyanophage S-2L genome. Structurally, DAP differs from adenine by the presence of an exocyclic amine group at the C2 position of the purine ring. When DAP pairs with Thymine (DAP-T), this 2-amino group projects into the minor groove, acting as a hydrogen bond donor to the C2 carbonyl oxygen of Thymine (1[1]).

This creates a robust three-hydrogen-bond network that mimics the thermodynamic strength of a G-C pair while preserving the spatial geometry of an A-T pair.

Caption: Structural logic comparing canonical A-T and modified DAP-T hydrogen bonding networks.

Phase II: Thermodynamic Profiling & Energetics

The integration of the third hydrogen bond fundamentally alters the free energy ( ΔG∘ ) landscape of duplex formation. Optical melting experiments demonstrate that substituting a canonical A-T pair with a DAP-T pair increases the melting temperature ( Tm ) by approximately 3 °C per substitution (2[2]).

Under physiological salt conditions, the hierarchy of base pair thermodynamic stability follows a distinct order: G:C > D:T ≈ I:C > A:T > G:T > I:T (3[3]). The apparent stabilization energy derived from the 2-amino group is highly dependent on salt concentration, as the minor groove interaction alters local electrostatic potentials and hydration shell dynamics.

Quantitative Stability Comparison

| Base Pair | Hydrogen Bonds | Relative Stability Rank | Approx. Tm Increment per Substitution | Groove Alteration |

| A-T | 2 | Baseline | 0 °C | Standard |

| I-C | 2 | Moderate | Variable | Major Groove Modified |

| DAP-T | 3 | High | +2.0 °C to +3.0 °C | Minor Groove Donor Added |

| G-C | 3 | Highest | +3.0 °C to +4.0 °C | Standard |

Phase III: Nanomechanical Dynamics Under Tension

While thermodynamic parameters accurately describe zero-force stability, drug development—particularly for oligonucleotides interacting with polymerases or helicases—requires an understanding of mechanical stress.

Magnetic tweezer assays reveal that DAP substitution increases the flexural rigidity of double-stranded DNA. However, under high tension, DAP-DNA behaves counterintuitively. Despite the stabilizing third hydrogen bond, DAP-DNA undergoes an overstretching transition at ~52 pN , which is significantly lower than the ~60 pN required for evenly mixed AT/GC or GC-rich sequences (4[4]).

Crucially, cyclic stretching and relaxation of DAP-DNA at near-zero loading rates show little to no hysteresis. This indicates that rather than undergoing tension-induced melting (strand separation), the molecule undergoes a highly reversible B-form to S-form (S-DNA) conformational shift (4[4]).

Caption: Nanomechanical behavior of DAP-DNA under tension, highlighting the B-to-S conformational transition.

Phase IV: Self-Validating Experimental Methodologies

To engineer DAP-modified probes, scientists must derive empirical thermodynamic data. The following protocols are designed as self-validating systems, ensuring that derived parameters reflect true molecular states rather than experimental artifacts.

Protocol 1: UV Optical Melting for Thermodynamic Profiling

Causality & Rationale: UV melting at 260 nm exploits the hyperchromic effect—unstacked bases in single strands absorb more UV light than stacked bases in a duplex. By performing this at multiple total strand concentrations ( Ct ), we can use the Van't Hoff equation to extract enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) without relying on calorimetric assumptions (5[5]).

Step-by-Step Workflow:

-

Sample Preparation: Synthesize and purify DAP-modified and complementary unmodified oligonucleotides. Prepare samples across a 10-fold concentration gradient (e.g., 2 µM to 20 µM) in a physiological buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0).

-

Thermal Annealing: Heat samples to 95 °C for 5 minutes to disrupt secondary structures, then cool slowly (1 °C/min) to 4 °C. Causality: Slow cooling prevents kinetic trapping of mismatched or aggregated states.

-

UV Monitoring: Ramp the temperature from 10 °C to 90 °C at a rate of 0.5 °C/min while monitoring absorbance at 260 nm.

-

Data Extraction: Determine the Tm for each concentration from the peak of the first derivative of the melting curve ( ∂A/∂T ).

-

Van't Hoff Analysis: Plot 1/Tm versus ln(Ct/4) for self-complementary or non-self-complementary duplexes.

Self-Validation Mechanism: If the melting is a true two-state process (Duplex ↔ Single Strands), the Van't Hoff plot will be perfectly linear. Deviation from linearity immediately flags intermediate states, triplex formation, or aggregation, invalidating the derived ΔG∘ .

Caption: Step-by-step self-validating UV melting workflow for thermodynamic parameter extraction.

Protocol 2: Magnetic Tweezer Assay for Nanomechanics

Causality & Rationale: To measure the exact force required to induce B-to-S transitions, magnetic tweezers apply precise piconewton (pN) forces to single DNA molecules tethered between a glass surface and a superparamagnetic bead. Self-Validation Mechanism: The system validates structural integrity via hysteresis analysis. By cyclically stretching and relaxing the tethered DNA, the presence of massive hysteresis confirms tension-induced melting (strand separation). Conversely, if the extension and relaxation curves perfectly overlap (zero hysteresis), it validates that the DAP-DNA successfully transitioned into S-DNA without breaking base pairs.

Phase V: Strategic Applications in Drug Development

The unique thermodynamic profile of DAP is heavily leveraged in the creation of Selectively Binding Complementary (SBC) Oligonucleotides .

By uniformly substituting adenine with 2-aminoadenine (DAP) and thymine with 2-thiothymine in complementary strands, researchers create a profound thermodynamic asymmetry. Due to steric clashes between the 2-amino group of DAP and the bulky 2-thio group of 2-thiothymine, these modified strands cannot hybridize to each other. However, they form exceptionally stable hybrids with unmodified, wild-type DNA or RNA targets (6[6]).

This allows drug developers to administer highly concentrated pairs of single-stranded SBC probes that will not self-quench, ensuring maximum bioavailability and kinetic favorability when invading highly structured genomic targets.

References

-

DNA duplex stability - Nucleic Acids Book ATDBio[Link]

-

Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing MDPI / PMC[Link]

-

Nanomechanics of Diaminopurine-Substituted DNA University of Milano-Bicocca (UNIMIB)[Link]

-

Thermodynamic studies of base pairing involving 2,6-diaminopurine Nucleic Acids Research (Oxford Academic)[Link]

-

Structure of a diaminopurine-thymidine base pair ResearchGate[Link]

-

Oligonucleotides Containing 2-Aminoadenine and 2-Thiothymine Act as Selectively Binding Complementary Agents Biochemistry - ACS Publications[Link]

Sources

The Biological Significance and Biotechnological Potential of 2,6-Diaminopurine (Z-DNA) in Cyanophage Genomes

Introduction: The Z-Genome Paradigm Shift

In molecular biology, the structural rigidity of the Watson-Crick base-pairing model is often treated as an immutable law. However, nature’s deviations from the standard genetic code represent highly optimized evolutionary solutions. The most profound example of this is found in the cyanophage S-2L, a bacteriophage that completely substitutes adenine (A) with 2,6-diaminopurine (Z) in its genome[1].

Unlike standard epigenetic modifications (e.g., 5-methylcytosine) that leave the Watson-Crick pairing intact, the Z-base fundamentally alters the thermodynamic and physical properties of the DNA double helix. By possessing an additional amine group at the 2-position, Z forms three hydrogen bonds with thymine (T) instead of the canonical two[2]. As application scientists, understanding the biosynthesis, evolutionary purpose, and translational applications of Z-DNA opens new frontiers in synthetic biology, phage therapy, and the treatment of genetic diseases.

Mechanistic Biology: The Z-DNA Biosynthetic Machinery

The synthesis of a Z-genome is not a spontaneous chemical anomaly; it is a highly coordinated, multi-enzymatic process that hijacks host bacterial metabolism while deploying specialized viral enzymes[3]. To achieve 100% substitution without lethal mutagenesis, the phage must simultaneously synthesize the novel nucleotide (dZTP) and eliminate the canonical competitor (dATP).

The core biosynthetic cluster relies on three critical phage-encoded enzymes, working in tandem with host factors:

-

PurZ (Adenylosuccinate synthetase homolog): Catalyzes the condensation of dGMP and aspartate to form dSMP (N6-succino-2-amino-2'-deoxyadenylate), utilizing ATP as an energy donor[1].

-

DatZ (dATP triphosphohydrolase): Actively degrades the host's dATP pool. This is a critical regulatory step; without dATP depletion, polymerases would indiscriminately incorporate adenine[1].

-

MazZ ((d)GTP-specific diphosphohydrolase): Provides the necessary dGMP substrate for PurZ by hydrolyzing host GTP/dGTP pools[1].

-

DpoZ / PrimPol: A specialized viral DNA polymerase that possesses a permissive active site capable of accommodating the bulky 2-amino group of dZTP for genomic incorporation[4].

Fig 1: Enzymatic pathway of dZTP biosynthesis and genomic incorporation.

Evolutionary Advantage: Evasion of Host Defense Systems

From an evolutionary standpoint, the energetic cost of synthesizing a completely novel nucleotide must be offset by a massive survival advantage. Bacteria have evolved sophisticated anti-phage defense mechanisms, most notably Restriction-Modification (R-M) systems and CRISPR-Cas arrays, which recognize and cleave foreign DNA[5].

The substitution of A with Z completely alters the topography of the DNA's minor and major grooves. Because most host restriction endonucleases rely on precise steric recognition of the A-T base pair, the protruding 2-amino group of the Z-base creates severe steric hindrance[6]. This renders the Z-genome virtually invisible to host nucleases, allowing the cyanophage to replicate unimpeded.

Fig 2: Mechanism of Z-DNA-mediated evasion of host restriction-modification systems.

Experimental Workflows & Self-Validating Protocols

To harness Z-DNA for synthetic biology, researchers must be able to reconstitute and validate its synthesis. The following protocols are designed as self-validating systems, ensuring that experimental causality is maintained at every step.

Protocol 1: In Vitro Reconstitution of the Z-DNA Biosynthetic Pathway

Objective: Synthesize Z-DNA using a cell-free enzymatic cascade.

-

Substrate Preparation: Prepare a reaction master mix containing 1 mM dGMP, 5 mM free aspartic acid, and 2 mM ATP in a standard reaction buffer (pH 7.5).

-

Causality: ATP is strictly required by PurZ as the energy donor to drive the thermodynamically unfavorable condensation of dGMP and aspartate into dSMP.

-

-

Enzymatic Conversion (dSMP Synthesis): Introduce 500 nM of recombinant phage PurZ. Incubate at 37°C for 30 minutes.

-

Causality: PurZ catalyzes the rate-limiting, committed step for Z-DNA biosynthesis.

-

-

Host Factor Integration (dZMP Generation): Add 500 nM of host-derived adenylosuccinate lyase (PurB).

-

Causality: Phages lack this enzyme and parasitically rely on the host's PurB to cleave the succinyl group from dSMP, yielding dZMP.

-

-

Phosphorylation & dATP Depletion: Introduce host kinases (to form dZTP) alongside 1 µM phage DatZ.

-

Causality: DatZ specifically hydrolyzes host dATP. If dATP is not depleted, the polymerase will indiscriminately incorporate A instead of Z. DatZ ensures a pure Z-genome by eliminating the competing substrate.

-

-

Polymerization: Add DpoZ (Z-specific DNA polymerase) and a single-stranded template DNA.

-

Causality: DpoZ has evolved a permissive active site that accommodates the bulky 2-amino group of dZTP, enabling efficient elongation without steric clash[4].

-

Protocol 2: LC-MS/MS Quantification of Z-DNA Incorporation

Objective: Unequivocally verify the complete substitution of A with Z.

-

Genomic DNA Extraction & Digestion: Extract synthesized DNA and digest into single nucleosides using Nuclease P1 and Alkaline Phosphatase at 37°C for 2 hours.

-

Causality: Complete digestion is required because mass spectrometry analyzes single nucleosides; incomplete digestion leads to artificial skewing of the A:Z ratio.

-

-

Chromatographic Separation: Run the digest through a C18 reverse-phase HPLC column.

-

Causality: 2,6-diaminopurine (Z) is more polar than adenine (A) due to the extra amino group, causing it to elute earlier. This physical separation prevents ion suppression in the MS source.

-

-

Mass Spectrometry Analysis: Monitor Multiple Reaction Monitoring (MRM) transitions for A (m/z 252 → 136) and Z (m/z 267 → 151).

-

Causality: The 15 Da mass shift unequivocally distinguishes Z from A, providing a self-validating metric of complete adenine substitution.

-

Translational Applications: From Phage Therapy to Genetic Disease

Beyond its ecological role, 2,6-diaminopurine (DAP) has profound implications for modern drug development.

Advanced Phage Therapy: Antimicrobial resistance (AMR) is a global crisis. Traditional phage therapy often fails because pathogenic bacteria rapidly deploy CRISPR-Cas or R-M systems to destroy the therapeutic phages. Engineering therapeutic phages with the purZ-datZ-mazZ gene cluster to produce Z-genomes could yield "stealth phages" that are entirely immune to bacterial nucleases, drastically improving clinical efficacy[7].

Nonsense Mutation Readthrough (Cystic Fibrosis): Remarkably, free 2,6-diaminopurine has demonstrated potent therapeutic effects in human genetic diseases. Approximately 10% of Cystic Fibrosis (CF) cases are caused by nonsense mutations (e.g., UGA premature stop codons) that halt CFTR protein synthesis. Recent studies have shown that DAP acts as a highly potent corrector of UGA nonsense mutations[8].

-

Mechanism of Action: DAP inhibits FTSJ1, a tRNA-specific 2′-O-methyltransferase. By altering tRNA modification, DAP promotes ribosomal readthrough of the premature stop codon, restoring full-length, functional CFTR protein expression with minimal cellular toxicity[9].

Quantitative Data Summaries

To facilitate rapid comparison for drug development and structural biology applications, the biophysical and kinetic parameters of Z-DNA versus canonical A-DNA are summarized below.

Table 1: Biophysical and Structural Comparison of Adenine vs. 2,6-Diaminopurine

| Property | Canonical Adenine (A) | 2,6-Diaminopurine (Z) | Biological / Technical Implication |

| Base Pairing (with Thymine) | 2 Hydrogen Bonds | 3 Hydrogen Bonds | Z-T pairing mimics the thermodynamic strength of G-C pairing. |

| Thermal Stability (Tm) | Baseline | +1.5°C to +2.0°C per substitution | Z-DNA exhibits extreme resistance to thermal denaturation. |

| Major Groove Sterics | Standard conformation | Altered by 2-amino group | Prevents docking of host restriction enzymes and standard transcription factors. |

| Polymerase Substrate | dATP | dZTP | Requires specialized viral polymerases (DpoZ) or permissive host enzymes. |

| Host Toxicity | Non-toxic | Highly toxic to bacteria | Forces the phage to compartmentalize synthesis and actively degrade dATP. |

References

-

Characterization of a triad of genes in cyanophage S-2L sufficient to replace adenine by 2-aminoadenine in bacterial DNA. Nature Communications.[Link]

-

A widespread pathway for substitution of adenine by diaminopurine in phage genomes. Science.[Link]

-

Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. ACS Chemical Biology.[Link]

-

Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis. Molecular Therapy.[Link]

-

Overview of Phage Defense Systems in Bacteria and Their Applications. MDPI Viruses.[Link]

Sources

- 1. Characterization of a triad of genes in cyanophage S-2L sufficient to replace adenine by 2-aminoadenine in bacterial DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. azolifesciences.com [azolifesciences.com]

- 3. academic.oup.com [academic.oup.com]

- 4. OLB-PM-33893297 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Overview of Phage Defense Systems in Bacteria and Their Applications | MDPI [mdpi.com]

- 6. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontlinegenomics.com [frontlinegenomics.com]

- 8. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The 2,6-Diaminopurine Hemisulfate Whitepaper: Molecular Weight, Aqueous Solubility, and Formulation Dynamics

Executive Summary

2,6-Diaminopurine (DAP), historically recognized as a potent adenine analog, has experienced a renaissance in modern pharmacology and synthetic biology. By forming three Watson-Crick hydrogen bonds with thymine or uracil—as opposed to the two bonds formed by canonical adenine—DAP fundamentally alters the thermodynamic stability of nucleic acid duplexes[1]. Recently, DAP has demonstrated profound therapeutic potential as a corrector of UGA nonsense mutations in genetic disorders such as Cystic Fibrosis[2].

However, the free base of DAP suffers from poor aqueous solubility (~2.38 mg/mL at 20°C)[3], limiting its direct application in high-concentration in vitro and in vivo models. To circumvent this, researchers utilize the hemisulfate salt variant (CAS 69369-16-0)[4]. This technical guide provides an in-depth analysis of the molecular weight stoichiometry, thermodynamic solubility profile, and validated experimental workflows for 2,6-diaminopurine hemisulfate.

Stoichiometry and Molecular Weight Analysis

Understanding the exact molecular weight of the hemisulfate salt is critical for accurate molarity calculations in pharmacological dosing and enzymatic assays.

The term "hemisulfate" dictates a 2:1 molar ratio between the DAP free base and sulfuric acid.

-

DAP Free Base ( C5H6N6 ): 150.14 g/mol

-

Sulfuric Acid ( H2SO4 ): 98.08 g/mol

-

Hemisulfate Contribution (½ H2SO4 ): 49.04 g/mol

Thus, the effective molecular weight of 2,6-Diaminopurine Hemisulfate ( C5H6N6⋅21H2SO4 ) is 199.20 g/mol [1].

Table 1: Physicochemical Properties of DAP Hemisulfate

| Property | Value | Clinical / Laboratory Significance |

| CAS Number | 69369-16-0[4] | Ensures procurement of the correct salt form. |

| Molecular Weight | 199.20 g/mol [1] | Required for precise molar stock formulations. |

| Molecular Formula | C5H6N6⋅21H2SO4 [4] | Highlights the 2:1 base-to-acid stoichiometric ratio. |

| Melting Point | >300 °C (Decomposes)[1] | Indicates high thermal stability in solid-state storage. |

| UV Absorbance ( λmax ) | 247 nm, 280 nm (pH 7.0)[1] | Crucial for LC-MS and spectrophotometric quantification. |

Aqueous Solubility Profile and Thermodynamics

The transition from a free base to a hemisulfate salt significantly alters the lattice energy and solvation thermodynamics of the molecule. The sulfate counterion disrupts the highly ordered, rigid hydrogen-bonding network inherent to the pure purine crystal lattice, thereby lowering the energetic barrier to aqueous solvation.

Solvent Compatibility and Limits

-

Pure Water (Free Base): Highly restricted (~2.38 mg/mL at 20°C)[3]. The neutral purine ring heavily favors self-association over water-solute interactions.

-

Aqueous Acid / Formic Acid: Highly soluble. In 100% formic acid, DAP hemisulfate achieves solubility up to 50 mg/mL (yielding a clear to hazy yellow-green solution)[1]. The low pH protonates the purine nitrogens, maximizing ion-dipole interactions with the solvent.

-

Dimethyl Sulfoxide (DMSO): The preferred solvent for biological stock solutions. DAP hemisulfate is readily soluble in DMSO at concentrations up to 100 mM (~19.9 mg/mL) [2]. DMSO acts as a universal aprotic solvent, preventing premature hydrolysis while maintaining the compound in a biologically available state for cell culture media dilution.

Mechanistic Pathway: From Dissolution to Therapeutic Action

To understand why solubility dictates efficacy, one must trace the molecule's journey from an aqueous formulation to its intracellular target. The diagram below maps the causality between the physical state of DAP hemisulfate and its ultimate biological function—such as the readthrough of premature stop codons.

Fig 1: Mechanistic pathway of DAP hemisulfate from aqueous dissolution to therapeutic action.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation steps.

Protocol A: Preparation of a 50 mM Master Stock for In Vitro Assays

Causality: Direct dissolution in physiological buffers (pH 7.4) often leads to micro-precipitates due to localized pH shifts. Using DMSO as the primary solvent ensures complete molecular dispersion before secondary dilution into aqueous media[2].

-

Gravimetric Measurement: Weigh exactly 9.96 mg of 2,6-Diaminopurine Hemisulfate (MW = 199.20 g/mol ) into a sterile, amber microcentrifuge tube. Note: Amber tubes are used to prevent potential photolytic degradation.

-

Primary Solvation: Add 1.0 mL of anhydrous DMSO .

-

Agitation: Vortex vigorously for 60 seconds. If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes.

-

Self-Validation (Spectrophotometry): Take a 1:1000 dilution of the stock in 0.1 M phosphate buffer (pH 7.0) and measure the UV absorbance. A successful formulation will exhibit distinct peaks at 247 nm and 280 nm [1].

-

Storage: Aliquot into 50 µL single-use volumes and store at -20°C. Causality: Repeated freeze-thaw cycles can cause the sulfate salt to crash out of the DMSO matrix.

Protocol B: LC-MS/MS Extraction and Quantification from Biological Matrices

Causality: When DAP is administered to biological systems, it must be accurately quantified to determine pharmacokinetic distribution. Proteins in plasma or lysates will foul LC columns; therefore, an acidic precipitation step is required[2].

-

Matrix Spiking: Transfer 50 µL of the biological sample (e.g., plasma or cell lysate) into a clean tube. Add a known concentration of an internal standard (e.g., stable-isotope labeled DAP).

-

Protein Precipitation: Add 200 µL of ice-cold methanol. Causality: Methanol aggressively denatures proteins while maintaining the solubility of the highly polar DAP molecule.

-

Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial.

-

Concentration & Acidification: Evaporate the methanol under a gentle stream of nitrogen gas. Reconstitute the dried pellet in 50 µL of water containing 1% trifluoroacetic acid (TFA) [2]. Causality: TFA ensures the purine nitrogens remain fully protonated, optimizing the peak shape and retention time on a reverse-phase C18 column.

-

Analysis: Inject 5 µL onto the LC-MS/MS system, utilizing a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

Conclusion

The utilization of 2,6-diaminopurine hemisulfate bridges the gap between the profound biological activity of adenine analogs and the practical necessity of aqueous formulation. By leveraging the hemisulfate salt form (MW 199.20 g/mol ), researchers can overcome the inherent thermodynamic insolubility of the purine free base, enabling robust, high-concentration dosing in both in vitro assays and advanced in vivo therapeutic models.

References

-

LookChem - 2,6-Diaminopurine | 1904-98-9 Chemical Properties and Water Solubility. Available at:[Link]

-

National Institutes of Health (PMC) - Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis. Available at:[Link]

Sources

The Biophysics and Thermodynamics of 2,6-Diaminopurine Hemisulfate: Base Pairing Rules and Hydrogen Bonding Mechanics

Executive Summary

2,6-Diaminopurine (DAP), often referred to as the Z-base in virology, is a naturally occurring adenine analog that fundamentally alters the thermodynamic landscape of nucleic acid hybridization. By providing an additional exocyclic amino group at the C2 position, DAP forms three hydrogen bonds with thymine (T) or uracil (U), mimicking the thermodynamic stability of guanine-cytosine (G:C) pairs. This whitepaper provides an in-depth mechanistic analysis of DAP base pairing, the physicochemical advantages of its hemisulfate salt form (CAS 69369-16-0), and validated experimental protocols for its integration into oligonucleotide synthesis and thermodynamic evaluation.

Chemical Identity and the Hemisulfate Scaffold

In biochemical research and drug development, the free base form of 2,6-diaminopurine is often limited by poor aqueous solubility and susceptibility to auto-oxidation. To circumvent these issues, the molecule is predominantly utilized as 2,6-Diaminopurine Hemisulfate ([1]).

Causality of the Salt Form: The hemisulfate stoichiometry ( C5H6N6⋅21H2SO4 ) is not arbitrary. The partial protonation of the purine ring by sulfuric acid disrupts the dense intermolecular π−π stacking that typically makes free purines insoluble. This salt form drastically increases solubility in polar solvents and aqueous buffers, making it an ideal, stable precursor for both downstream phosphoramidite synthesis and direct in vitro enzymatic assays ([2]).

Base Pairing Rules: The Z:T and Z:U Paradigms

Canonical Watson-Crick base pairing dictates that adenine (A) pairs with thymine (T) or uracil (U) via two hydrogen bonds. However, DAP violates this rule by saturating the hydrogen-bonding potential of the pyrimidine partner. In organisms like the cyanophage S-2L, DAP completely replaces adenine to evade host restriction endonucleases ([3]).

The DAP:T (or Z:T) base pair forms three distinct hydrogen bonds:

-

Major Groove (N6-H ⋯ O4): The N6 exocyclic amine of DAP acts as a donor to the O4 carbonyl of T/U.

-

Watson-Crick Edge (N1 ⋯ H-N3): The N1 ring nitrogen of DAP acts as an acceptor for the N3 imino proton of T/U.

-

Minor Groove (N2-H ⋯ O2): The unique C2 exocyclic amine of DAP acts as a donor to the O2 carbonyl of T/U.

Caption: Tripartite hydrogen bonding network of DAP:T/U pairs driving thermodynamic stability.

Thermodynamic Consequences of the Third Hydrogen Bond

The addition of the third hydrogen bond in the minor groove significantly alters the thermodynamic profile of the nucleic acid duplex. Thermodynamic studies demonstrate that the D:T pair is substantially more stable than the A:T pair, effectively mimicking the binding energy of a G:C pair ([4]). Furthermore, the extended π -electron system provided by the C2 amine enhances base-stacking interactions with adjacent base pairs, contributing favorably to the overall enthalpy ( ΔH ) of duplex formation ([5]).

In RNA biology, DAP binds to uracil with such high affinity that it is the preferred, tighter-binding ligand for adenine-responsive riboswitches, achieving a dissociation constant ( Kd ) of ≈10 nM ([6]).

Quantitative Data Summaries

Table 1: Thermodynamic Comparison of Base Pairs | Base Pair | Number of H-Bonds | Relative Stability ( ΔG ) | Average ΔTm per substitution | |---|---|---|---| | Adenine : Thymine (A:T) | 2 | Baseline | Baseline | | 2,6-Diaminopurine : Thymine (DAP:T) | 3 | Enhanced | +1.5°C to +2.5°C | | Guanine : Cytosine (G:C) | 3 | High | +2.0°C to +3.0°C |

Table 2: Hydrogen Bond Distances in DAP:T vs A:T

| Base Pair | Interaction | Groove Location | Approx. Distance (Å) |

|---|

| A:T | N6-H ⋯ O4 | Major Groove | 2.9 - 3.0 | | A:T | N1 ⋯ H-N3 | Watson-Crick Edge | 2.8 - 2.9 | | DAP:T | N6-H ⋯ O4 | Major Groove | 2.9 - 3.0 | | DAP:T | N1 ⋯ H-N3 | Watson-Crick Edge | 2.8 - 2.9 | | DAP:T | N2-H ⋯ O2 | Minor Groove | 2.8 - 2.9 |

Experimental Methodologies

To harness the thermodynamic power of DAP in synthetic biology, researchers must carefully control the synthesis and annealing environments. Below are self-validating protocols for working with DAP hemisulfate derivatives.

Caption: Workflow for DAP-modified oligonucleotide synthesis and Tm analysis.

Protocol 1: Preparation of DAP-Modified Oligonucleotides

Note: This protocol assumes the conversion of DAP hemisulfate into a protected phosphoramidite prior to solid-phase synthesis.

-

Precursor Desalting: Neutralize the DAP hemisulfate salt using a weak base (e.g., triethylamine) and desalt.

-

Causality: Solid-phase oligonucleotide synthesis requires strictly anhydrous conditions; residual sulfate salts and moisture will prematurely terminate the phosphoramidite coupling cycle.

-

-

Exocyclic Amine Protection: Protect both the N2 and N6 amines using isobutyryl or benzoyl groups.

-

Causality: Unprotected exocyclic amines are highly nucleophilic and will react with incoming phosphoramidites, leading to branched, non-functional oligonucleotides.

-

-

Solid-Phase Synthesis: Couple the DAP-phosphoramidite using a standard tetrazole activator. Extend coupling times by 2-3 minutes compared to canonical bases to account for steric hindrance from the dual protecting groups.

-

Cleavage and Deprotection: Cleave the oligonucleotide from the solid support using AMA (Ammonium hydroxide/Methylamine 1:1 v/v) at 65°C for 15 minutes.

-

Validation: Purify via Reverse-Phase HPLC. The presence of DAP increases the hydrophobicity of the oligo slightly compared to adenine, resulting in a predictable shift in retention time.

Protocol 2: UV-Melting ( Tm ) Thermodynamic Analysis

To accurately measure the enhanced stability provided by the DAP:T base pair, thermal denaturation must be executed under stringent kinetic controls ([7]).

-

Sample Preparation: Combine the DAP-modified oligonucleotide with its complementary strand at a 1:1 molar ratio (typically 1-2 μ M) in a physiological buffer (10 mM sodium phosphate, 150 mM NaCl, pH 7.0).

-

Annealing Cycle: Heat the sample to 95°C for 5 minutes, then cool to 4°C at a strictly controlled rate of 0.5°C/min.

-

Causality: The three hydrogen bonds of the DAP:T pair create a high activation energy barrier for dissociation and re-association. Fast cooling leads to kinetic trapping of mismatched or bulged structures. A slow cooling rate ensures the system reaches its global thermodynamic minimum.

-

-

UV Absorbance Measurement: Monitor absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 15°C to 90°C at a heating rate of 1.0°C/min.

-

Data Analysis: Calculate the Tm by taking the first derivative of the melting curve ( dA260/dT ). The peak of the derivative curve represents the melting temperature.

Applications in Therapeutics and Biotechnology

The incorporation of DAP into synthetic nucleic acids has profound implications for drug development. In Antisense Oligonucleotides (ASOs) and siRNA therapeutics, replacing A with DAP increases the binding affinity to target RNA without increasing the sequence length, thereby reducing off-target effects and avoiding immune stimulation. Furthermore, DAP substitution in aptamers and CRISPR guide RNAs can lock the molecules into their active conformations, resisting degradation and improving in vivo efficacy ([8]).

References

-

Wikipedia Contributors. "2,6-Diaminopurine." Wikipedia, The Free Encyclopedia.[Link]

-

Batey, R. T., et al. "An intermolecular base triple as the basis of ligand specificity and affinity in the guanine- and adenine-sensing riboswitch RNAs." Proceedings of the National Academy of Sciences (PNAS), 2006.[Link]

-

Boudou, V., et al. "Base pairing of anhydrohexitol nucleosides with 2,6-diaminopurine, 5-methylcytosine and uracil as base moiety." Nucleic Acids Research, 1999.[Link]

-

Gaffney, B. L., et al. "Thermodynamic studies of base pairing involving 2,6-diaminopurine." Nucleic Acids Research, 1988.[Link]

-

Tan, et al. "Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine." ACS Chemical Biology (via eScholarship), 2022.[Link]

-

Kamiya, H. "Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing." PMC, 2015.[Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. CAS 69369-16-0: 2,6-diaminopurine hemisulfate | CymitQuimica [cymitquimica.com]

- 3. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]

- 4. Thermodynamic studies of base pairing involving 2,6-diaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. academic.oup.com [academic.oup.com]

- 8. escholarship.org [escholarship.org]

Engineering the Z-Genome: Biosynthesis and Translational Applications of 2,6-Diaminopurine in Virology

The Evolutionary Anomaly of the Z-Genome

For decades, the central dogma of molecular biology rested on the universal four-letter genetic alphabet: A, T, C, and G. However, the discovery of the cyanophage S-2L revealed a profound evolutionary divergence. In this bacteriophage, canonical adenine (A) is completely substituted by 2,6-diaminopurine (DAP) , also known as the Z-base .

Unlike the standard A-T base pair, which is stabilized by two hydrogen bonds, the Z-T pair forms three hydrogen bonds. This structural modification fundamentally alters the thermodynamic stability of the viral genome, providing robust evasion against host restriction endonucleases. From an application standpoint, understanding the biosynthesis of the Z-base not only unlocks new paradigms in synthetic biology but also provides a privileged chemical scaffold for developing broad-spectrum antiviral therapeutics against emerging pathogens like SARS-CoV-2 and Flaviviruses .

Mechanistic Architecture: The PurZ-Mediated Biosynthesis Pathway

The synthesis of the Z-genome is not a mere stochastic modification; it is a highly coordinated, multi-enzyme metabolic hijacking. The pathway relies on a triad of viral genes—mazZ, purZ, and datZ—that work in concert with host enzymes to redirect purine metabolism.

As a Senior Application Scientist, I emphasize to my teams that the elegance of this pathway lies in its thermodynamic irreversibility. The viral enzymes do not just synthesize the Z-base; they actively destroy the host's canonical adenine pool to force the viral polymerase (DpoZ) to incorporate dZTP .

The Biochemical Cascade

-

Substrate Generation (MazZ): The viral enzyme MazZ, a specific dGTP diphosphohydrolase, hydrolyzes host dGTP into dGMP. This ensures a high local concentration of the exact substrate required for the next step.

-

Condensation (PurZ): PurZ, a distant paralog of the archaeal succinoadenylate synthase (PurA), condenses dGMP with L-aspartate and ATP to form dSMP (N6-succino-2-amino-2'-deoxyadenylate) .

-

Host Integration (PurB & Kinases): The viral pathway cleverly relies on the host's adenylosuccinate lyase (PurB) to defumarylate dSMP into dZMP. Host kinases then rapidly phosphorylate dZMP into dZTP.

-

Adenine Starvation (DatZ): Simultaneously, the viral enzyme DatZ hydrolyzes host dATP. By depleting the competing substrate, DatZ ensures that the phage DNA polymerase (DpoZ) exclusively incorporates dZTP during viral replication .

Fig 1. Biosynthetic pathway of 2,6-diaminopurine (Z-base) integration into viral DNA.

Experimental Methodology: Reconstituting the Z-Pathway

To harness DAP biosynthesis for synthetic biology or drug screening, researchers must reconstitute the pathway in vivo. Below is our laboratory's self-validating protocol for expressing the Z-cluster in E. coli.

Step-by-Step Protocol: In Vivo Z-Base Reconstitution

Step 1: Vector Assembly & Transformation

-

Action: Clone the datZ-mazZ-purZ operon into a tightly regulated pET-28a expression vector. Transform into E. coli BL21(DE3) cells.

-

Causality: The tight regulation of the T7 promoter is critical. Constitutive expression of Z-DNA precursors is highly toxic to host cells due to competitive inhibition of canonical DNA replication.

Step 2: Metabolic Shift via Induction

-

Action: Grow cultures to an OD600 of 0.6 at 37°C. Shift to 20°C and induce with 0.5 mM IPTG for 16 hours.

-

Causality: Lowering the temperature slows host replication, giving the recombinant viral enzymes time to execute the metabolic shift. DatZ immediately begins hydrolyzing host dATP, creating an artificial adenine starvation state, while MazZ and PurZ drive the flux toward dZTP synthesis .

Step 3: Genomic DNA Extraction & Enzymatic Digestion

-

Action: Isolate genomic DNA using a standard silica-column method. Digest 1 µg of DNA with Nuclease P1 (2 U) and Antarctic Phosphatase (5 U) at 37°C for 2 hours.

-

Causality: Mass spectrometry cannot reliably sequence highly modified intact polymers. Digestion reduces the polymer to single deoxynucleosides, preventing structural occlusion during quantification.

Step 4: LC-MS/MS Quantification (Self-Validating QC)

-

Action: Analyze the digest using Triple Quadrupole LC-MS/MS. Track Multiple Reaction Monitoring (MRM) transitions for dA (m/z 252 → 136) and dZ (m/z 267 → 151).

-

Causality & Validation: A successful reconstitution is self-validated by a proportional, stoichiometric decrease in the dA peak corresponding exactly to the appearance of the dZ peak. If dZ appears but dA remains at wild-type levels, it indicates a failure of the DatZ enzyme to deplete the host pool.

Fig 2. Experimental workflow for in vivo reconstitution and validation of the Z-pathway.

Translational Virology: DAP Derivatives as Broad-Spectrum Antivirals

Beyond synthetic biology, the 2,6-diaminopurine scaffold is a goldmine for antiviral drug development. Because DAP mimics canonical purines but possesses altered hydrogen-bonding dynamics, its derivatives act as potent nucleoside analogs. When phosphorylated by host kinases, these derivatives are incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to lethal mutagenesis or chain termination.

Recent system-oriented optimization of multi-target 2,6-diaminopurine derivatives has yielded Broad-Spectrum Antiviral Agents (BSAAs) . For instance, the synthesized "Compound 6i" has demonstrated remarkable efficacy against both Flaviviruses and Coronaviruses.

Quantitative Efficacy of DAP Derivative (Compound 6i)

The table below summarizes the phenotypic screening data for Compound 6i across multiple viral families. Note the high Selectivity Index (SI), which indicates potent antiviral activity with minimal host cell cytotoxicity.

| Viral Target | Viral Family | Cell Line Model | IC₅₀ (µM) | Selectivity Index (SI) | Mechanism of Action |

| SARS-CoV-2 | Coronaviridae | Calu-3 | 0.5 | 240 | RdRp Inhibition / Chain Termination |

| Zika Virus (ZIKV) | Flaviviridae | Vero | 0.5 – 5.3 | 182 | Multi-target (RdRp & Host factors) |

| Dengue Virus (DENV) | Flaviviridae | Vero | 0.5 – 5.3 | 77 | Multi-target (RdRp & Host factors) |

| West Nile Virus (WNV) | Flaviviridae | Vero | 0.5 – 5.3 | High | Multi-target (RdRp & Host factors) |

| Influenza A | Orthomyxoviridae | MDCK | 0.5 – 5.3 | High | Viral Polymerase Inhibition |

Data synthesized from recent phenotypic screening studies of multi-target 2,6-diaminopurine chemotypes .

Conclusion & Future Perspectives

The discovery of the PurZ-mediated biosynthesis pathway has fundamentally rewritten our understanding of viral genomic plasticity. By replacing adenine with 2,6-diaminopurine, bacteriophages have engineered a thermodynamically superior genome. For modern researchers, this pathway offers a dual opportunity:

-

In Synthetic Biology: The datZ-mazZ-purZ operon provides a plug-and-play toolkit for creating orthogonal genetic systems that are immune to standard restriction enzymes.

-

In Pharmacology: The DAP scaffold remains one of the most promising starting points for developing Broad-Spectrum Antiviral Agents capable of addressing future pandemics.

As we continue to map the structural biology of enzymes like DpoZ and PurZ, the rational design of next-generation nucleoside analogs will undoubtedly rely on the evolutionary blueprints provided by these ancient viral pathways.

References

-

Sleiman, D., et al. (2021). "A third purine biosynthetic pathway encoded by aminoadenine-based viral DNA genomes." Science, 372(6541), 516-520. URL:[Link]

-

Pezo, V., et al. (2021). "Non-canonical DNA polymerization by aminoadenine-based siphoviruses." Science, 372(6541), 520-524. URL:[Link]

-

Trzaska, C., et al. (2021). "Characterization of a triad of genes in cyanophage S-2L sufficient to replace adenine by 2-aminoadenine in bacterial DNA." Nature Communications, 12(1), 4746. URL:[Link]

-

Martina, G. M., et al. (2023). "Nucleoside Derivatives of 2,6-Diaminopurine Antivirals: Base-Modified Nucleosides with Broad-Spectrum Antimicrobial Properties." ChemMedChem, 18(16), e202300200. URL:[Link]

-

Giancotti, G., et al. (2022). "System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2." European Journal of Medicinal Chemistry, 241, 114645. URL:[Link]

Application Note: High-Fidelity Incorporation of 2,6-Diaminopurine into Synthetic Oligonucleotides

Mechanistic Rationale for 2,6-Diaminopurine (DAP) Substitution

2,6-Diaminopurine (DAP, or 2-aminoadenine) is a naturally occurring adenine analog originally discovered in cyanophage DNA. By providing an exocyclic amino group at the C2 position, DAP establishes a third Watson-Crick hydrogen bond with the C2 carbonyl of thymine or uracil .

The Causality of Stability: This additional hydrogen bond not only increases the enthalpy of base pairing but also alters the minor groove hydration network. Consequently, DAP incorporation increases the melting temperature (Tm) by 1.5 °C to 3.0 °C per substitution, effectively eliminating the thermal vulnerability of AT-rich sequences . Furthermore, the C2 amino group creates a severe steric clash with the 2-amino group of guanine, destabilizing A:G wobble mismatches and drastically enhancing the sequence specificity of antisense oligonucleotides (ASOs) and diagnostic probes.

Thermodynamic Profiling

The quantitative impact of DAP on oligonucleotide duplexes compared to standard adenine is summarized below.

| Parameter | Standard A:T Pair | DAP:T Pair (DNA) | DAP:U Pair (RNA) |

| Hydrogen Bonds | 2 | 3 | 3 |

| ΔTm per Insertion | Reference | +1.5 °C to +3.0 °C | +1.5 °C to +2.3 °C |

| Mismatch Penalty (vs G) | Mild destabilization | Strong destabilization | Strong destabilization |

| Duplex Geometry | B-form | Shift towards A-form | A-form |

Chemical Precursors and Protecting Group Strategy

The exocyclic amines of DAP (N2 and N6) are highly nucleophilic and require robust protection during phosphoramidite synthesis to prevent branching and side reactions. Historically, bis-formamidine protection was used, but it suffered from extreme resistance to deprotection and susceptibility to strand scission during iodine oxidation.

Modern Solutions: The field has standardized on phenoxyacetyl (Pac) or isobutyryl protection for the N2 position (e.g., Pac-2-Amino-dA). This provides a balance between stability during synthesis and lability during cleavage. Alternatively, a 2-fluoro-6-amino-purine phosphoramidite can be utilized; this precursor undergoes nucleophilic aromatic substitution by ammonia during the final deprotection step to yield DAP, entirely bypassing the need for C2-protecting groups .

Solid-phase synthesis workflow for 2,6-diaminopurine (DAP) oligonucleotide incorporation.

Step-by-Step Synthesis and Deprotection Protocol

This protocol outlines the optimal workflow for incorporating Pac-protected 2-Amino-dA using standard solid-phase phosphoramidite chemistry.

Phase 1: Monomer Preparation & Coupling

-

Dilution : Dissolve the Pac-2-Amino-dA-CE phosphoramidite in anhydrous acetonitrile to a standard 0.1 M concentration. Ensure the moisture content of the diluent is strictly <30 ppm to prevent degradation of the reactive phosphorus center.

-

Coupling : The bulky protecting groups on the N2 and N6 positions induce significant steric hindrance.

-

Causality: Utilizing standard 1-2 minute coupling times will result in truncated failure sequences (n-1). You must extend the coupling time to 6–10 minutes using a standard activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole) to ensure >99% coupling efficiency.

-

-

Oxidation : Proceed with standard 0.02 M Iodine oxidation. Modern Pac-protected DAP is stable under these conditions, unlike older bis-formamidine variants.

Phase 2: Cleavage and Deprotection (Critical Step)

-

Reagent Selection : Do NOT use standard aqueous ammonium hydroxide. The steric environment of the C2-amide bond makes it highly resistant to ammonolysis. Instead, prepare AMA (a 1:1 v/v mixture of 28% aqueous ammonium hydroxide and 40% aqueous methylamine).

-

Cytidine Compatibility :

-

Causality: Methylamine is a potent nucleophile that will cause transamination of standard benzoyl-protected cytidine (Bz-dC), converting it to an unwanted N4-methylcytidine mutation. To prevent this, you must exclusively utilize acetyl-protected cytidine (Ac-dC) phosphoramidites throughout the entire sequence when AMA deprotection is planned.

-

-

Incubation : Transfer the solid support (CPG) to a sealed pressure vial. Add 1 mL of AMA and incubate at 55 °C for exactly 17 hours. This extended time is mandatory for complete removal of the N2-protecting group.

Phase 3: Self-Validating Quality Control

Every synthetic protocol must be treated as a self-validating system to ensure trustworthiness before downstream biological application .

-

Desalting : Remove primary amines and salts using a size-exclusion column (e.g., Sephadex G-25) or solid-phase extraction.

-

LC-ESI-MS Validation : Analyze the intact oligonucleotide via Liquid Chromatography-Electrospray Ionization Mass Spectrometry.

-

Validation Logic: Calculate the theoretical exact mass of the fully deprotected oligonucleotide. If a mass shift of +134 Da is observed, the phenoxyacetyl (Pac) protecting group was incompletely removed. A mass shift of +70 Da indicates incomplete removal of an isobutyryl group. If these adducts are present, the protocol has failed validation; re-treat the lyophilized oligonucleotide with AMA at 55 °C for an additional 4 hours.

-

References

-

Thermodynamic studies of base pairing involving 2,6-diaminopurine Source: Nucleic Acids Research (via PMC) URL:[Link]

-

Quantitative measurements on the duplex stability of 2,6-diaminopurine and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers Source: PubMed URL:[Link]

-

A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Source: Organic Letters (ACS Publications) URL:[Link]

-

A remarkable stabilization of complexes formed by 2,6-diaminopurine oligonucleotide N3'-->P5' phosphoramidates Source: PubMed URL:[Link]

Application Note: Enhancing PCR Amplification Assays with 2,6-Diaminopurine Hemisulfate Salt

Executive Brief

In molecular diagnostics and therapeutic development, amplifying AT-rich genomic regions, highly structured templates, or palindromic sequences often results in poor yield and non-specific primer binding. 2,6-Diaminopurine (DAP)—also known as 2-aminoadenine or the "Z base"—is a naturally occurring adenine analog originally discovered in cyanophage genomes[1][2]. When integrated into PCR assays via modified oligonucleotide primers or as a free deoxynucleotide triphosphate (dZTP) synthesized from 2,6-diaminopurine hemisulfate salt, DAP fundamentally alters the thermodynamic landscape of DNA duplexes. This application note provides a comprehensive, field-proven guide to leveraging DAP to overcome complex amplification barriers.

Mechanistic Causality: The Thermodynamics of DAP:T Pairing

In standard Watson-Crick base pairing, the A:T pair is the weak thermodynamic link, contributing to low melting temperatures ( Tm ) in AT-rich regions and causing premature primer dissociation. DAP overcomes this limitation through the presence of an additional exocyclic amine group at the C2 position of the purine ring[2][3].

This structural modification allows DAP to form a third hydrogen bond with the C2 carbonyl oxygen of thymine. Consequently, the DAP:T base pair achieves a thermodynamic stability equivalent to that of a canonical G:C base pair[4]. This increased affinity allows researchers to design shorter, highly specific primers and enables PCR annealing temperatures to be raised to high-stringency levels (up to 72°C), effectively melting out secondary structures in the template DNA without losing primer hybridization[3][4].

Thermodynamic advantages of 2,6-Diaminopurine (DAP) substitution in PCR.

Key Applications in Molecular Workflows

-

Strong-Binding PCR Primers: DAP-modified primers yield significantly more product per cycle and permit amplification from within palindromic sequences that typically fold into un-amplifiable hairpins[3][5].

-

Selective Binding Complementary (SBC) Oligos: DAP can be paired with 2-thiothymine to create primers that bind strongly to natural DNA targets but weakly to each other, virtually eliminating primer-dimer artifacts[5].

-

Restriction Evasion via dZTP: Amplicons generated with dZTP (the triphosphate derivative of DAP) are highly resistant to many Type II restriction endonucleases (e.g., MluCI). This is invaluable for cloning workflows where internal restriction sites would otherwise be cleaved[6].

Experimental Protocols

Protocol 1: Preparation of 10 mM DAP Master Stock

Causality: 2,6-Diaminopurine hemisulfate salt (CAS 69369-16-0) is highly stable but requires specific solubilization parameters. The hemisulfate counterion lowers the local pH, and the planar purine ring is hydrophobic. Using a weak acid protonates the nitrogens, disrupting crystal lattice forces and facilitating aqueous solubility[7].

-

Weighing: Weigh 1.99 mg of 2,6-Diaminopurine hemisulfate salt (MW: 199.20 g/mol )[7][8].

-

Suspension: Suspend the powder in 800 µL of molecular-grade water. The hemisulfate salt will initially exhibit limited solubility, appearing as a hazy suspension.

-

Acidic Dissolution: Add 0.1 M Formic Acid dropwise (or apply gentle heat up to 50°C) until the solution transitions to a clear, slightly yellow solution[7].

-

Volume Adjustment: Bring the final volume to 1.0 mL with molecular-grade water.

-

Validation: Measure the absorbance at 280 nm. The expected extinction coefficient is approximately 9.05 mM⁻¹cm⁻¹ at pH 7.0[7].

-

Storage: Aliquot into 50 µL volumes and store at -20°C.

Protocol 2: High-Stringency PCR Using DAP-Modified Primers

Causality: Because DAP increases the Tm of the primer by approximately 3°C per substitution, the annealing temperature ( Ta ) must be empirically recalculated. Failing to raise the Ta will result in non-specific binding due to the artificially high affinity of the modified primer[4][5].

Self-Validating System: This protocol includes a parallel control reaction using unmodified primers at the same elevated annealing temperature. The unmodified primers should fail to amplify, thereby validating that the amplification is strictly dependent on the DAP modifications.

-

Primer Design: Substitute 2 to 3 adenine residues with 2-amino-dA (DAP) in the primer sequence. Target AT-rich regions near the 3' end to "clamp" the primer to the template.

-

Tm Calculation: Calculate the baseline Tm using standard nearest-neighbor thermodynamics. Add +3°C for every DAP substitution[4].

-

Reaction Assembly (50 µL):

-

5X High-Fidelity Reaction Buffer: 10 µL

-

10 mM dNTPs (standard): 1 µL

-

Forward Primer (DAP-modified, 10 µM): 2.5 µL

-

Reverse Primer (DAP-modified, 10 µM): 2.5 µL

-

Template DNA: 10-50 ng (plasmid) or 100 ng (genomic)

-

High-Fidelity DNA Polymerase (e.g., Q5 or Phusion): 0.5 µL

-

Nuclease-free water: to 50 µL

-

-

Thermocycling Conditions:

-

Initial Denaturation: 98°C for 30s

-

30 Cycles:

-

Denaturation: 98°C for 10s

-

Annealing: Set to the recalculated Tm

- 2°C (often 68°C - 72°C) for 20s.

-

Extension: 72°C for 30s/kb

-

-

Final Extension: 72°C for 2 min.

-

-

Validation: Analyze 5 µL of the product via 1.5% agarose gel electrophoresis alongside the unmodified control reaction.

Step-by-step workflow for designing and validating DAP-modified PCR assays.

Protocol 3: Whole-Amplicon Modification using dZTP

Causality: To generate restriction-resistant amplicons, DAP must be incorporated throughout the entire amplicon sequence. This requires replacing standard dATP with the triphosphate form of DAP (dZTP). Because the bulky amino group at the C2 position alters the minor groove geometry, it causes steric hindrance that slows the translocation step of standard polymerases. Therefore, extension times must be significantly increased[6][9].

-

Nucleotide Mix Preparation: Create a custom dNTP mix containing 2 mM dCTP, 2 mM dGTP, 2 mM dTTP, and 2 mM dZTP (completely omitting dATP).

-

Reaction Assembly: Utilize a robust, non-proofreading polymerase (e.g., Taq) or a specialized polymerase engineered for modified nucleotides.

-

Thermocycling Adjustments: Increase the extension time by 1.5x to 2.0x (e.g., 45-60 seconds per kb instead of the standard 30 seconds) to accommodate the slower incorporation kinetics of dZTP[9].

-

Validation: Digest the resulting amplicon with a Type II restriction enzyme (e.g., MluCI) that typically cleaves the unmodified target sequence. A successful dZTP incorporation will yield an undigested, full-length band on an agarose gel[6].

Quantitative Data Synthesis

Table 1: Thermodynamic and Kinetic Comparison of Base Pairs

| Base Pair | Hydrogen Bonds | Relative Tm Contribution | Polymerase Extension Rate | Type II Restriction Enzyme Sensitivity |

| A : T | 2 | Baseline | Standard (1 kb / 15-30s) | Sensitive (Standard Cleavage) |

| DAP : T | 3 | +3.0°C per substitution | Slower (1 kb / 45-60s) | Highly Resistant (e.g., MluCI) |

| G : C | 3 | +3.0°C to +4.0°C | Standard | Sensitive (If GC-recognition site) |

Table 2: Troubleshooting DAP-PCR Assays

| Observation | Mechanistic Cause | Recommended Solution |

| No Amplification | Ta is too high, or polymerase stalled at DAP residues. | Lower Ta by 2°C increments. Increase extension time by 50%. |

| Non-specific Bands | DAP increased Tm excessively, causing off-target binding. | Increase Ta . Reduce primer concentration to 200 nM. |

| Primer Dimers | Unintended DAP:T pairing between forward and reverse primers. | Redesign primers to avoid 3' complementarity, or use SBC (2-thiothymine) pairing. |

| Incomplete Digestion (dZTP) | Suboptimal dZTP incorporation rate leaving canonical A:T pairs. | Ensure complete omission of dATP in the master mix. Use polymerases optimized for modified bases. |

References

-

Lebedev, Y., et al. "Oligonucleotides containing 2-aminoadenine and 5-methylcytosine are more effective as primers for PCR amplification than their nonmodified counterparts." Genetic Analysis: Biomolecular Engineering, 1996.[Link]

-

Sleiman, D., et al. "Type II Restriction of 2-Aminoadenosine (dZ)-Modified DNA and Production of dZ-Modified Plasmid in E. coli." International Journal of Molecular Sciences (MDPI), 2026.[Link]

-

Tan, Y., et al. "Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine." ACS Chemical Biology, 2022.[Link]

-

Kamiya, H., et al. "Comparative mutagenicities of N6-methoxy-2,6-diaminopurine and N6-methoxyaminopurine 2′-deoxyribonucleosides and their 5′-triphosphates." Nucleic Acids Research, 1998.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]

- 3. Oligonucleotides containing 2-aminoadenine and 5-methylcytosine are more effective as primers for PCR amplification than their nonmodified counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino dA Oligo Modifications from Gene Link [genelink.com]

- 5. 2-6-diaminopurine Oligo Modifications from Gene Link [genelink.com]

- 6. Type II Restriction of 2-Aminoadenosine (dZ)-Modified DNA and Production of dZ-Modified Plasmid in E. coli | MDPI [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. academic.oup.com [academic.oup.com]

2,6-diaminopurine hemisulfate supplementation in aptamer selection and SELEX

Application Note: 2,6-Diaminopurine Hemisulfate Supplementation in SELEX for High-Affinity Aptamer Selection

Introduction & Mechanistic Rationale

In the development of oligonucleotide therapeutics and diagnostic ligands, standard RNA and DNA aptamers often suffer from suboptimal binding affinities and rapid nuclease degradation in biological fluids. As a Senior Application Scientist, I frequently encounter the limitations of natural nucleic acid libraries. To overcome these barriers, replacing canonical adenine with 2,6-diaminopurine (DAP) fundamentally shifts the thermodynamic landscape of the aptamer pool.

DAP is an adenine analog that forms three hydrogen bonds with thymine or uracil, compared to the two bonds formed by natural adenine[1]. This additional hydrogen bond increases duplex stability by approximately 1–2 °C per substitution, rigidifying the aptamer's tertiary structure and significantly reducing the entropic penalty upon target binding[1].

While DAP can be introduced via solid-phase synthesis post-SELEX, incorporating it directly during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process ensures that the selected structural motifs natively rely on DAP's unique base-pairing geometry. For this, 2,6-diaminopurine hemisulfate (CAS 69369-16-0) serves as the optimal biochemical precursor[2]. The hemisulfate salt form provides vastly superior aqueous solubility compared to the free base, allowing for the preparation of high-concentration stocks necessary for downstream enzymatic conversion to DAP-triphosphate (DAPTP/dDAPTP) without precipitating out of solution[2]. Furthermore, biological systems natively recognize DAP; for instance, the purine riboswitch aptamer domain binds DAP with high affinity (ΔG = -10.73 kcal/mol), demonstrating its structural compatibility[3].

Quantitative Impact of DAP Substitution

To understand the biophysical causality of DAP integration, consider the following thermodynamic and pharmacokinetic improvements observed in DAP-modified libraries.

| Parameter | Standard Adenine (A) | 2,6-Diaminopurine (DAP) | Mechanistic Consequence |

| Hydrogen Bonds (with U/T) | 2 | 3 | Increased enthalpy (ΔH) of base pairing[4]. |

| Average ΔTm per Substitution | Baseline | +1.0 °C to +1.5 °C | Enhanced thermal stability of secondary structures[1]. |

| Nuclease Resistance (10% Serum) | ~1-2 hours | ~10-12 hours | Minor groove steric hindrance protects phosphodiester bonds. |

| Typical Binding Affinity (Kd) | Low nanomolar | Sub-nanomolar | Rigidified 3D conformation reduces entropic penalty upon binding. |

Workflow Visualization

Below is the logical workflow for integrating DAP hemisulfate into a self-validating SELEX pipeline.

DAP hemisulfate-integrated SELEX workflow for the selection of high-stability aptamers.

Step-by-Step Methodology: DAP-Modified SELEX Protocol

Phase 1: Precursor Preparation and Triphosphate Conversion

In high-throughput SELEX pipelines, generating modified triphosphates in-house from stable salts is often required to maintain library diversity at scale.

-

Stock Preparation : Dissolve 2,6-diaminopurine hemisulfate in 0.1 M Tris-HCl (pH 7.5) to a final concentration of 10 mM. Causality: The hemisulfate counterion ensures rapid dissolution in mildly buffered aqueous solutions, whereas the free base would require harsh organic solvents that can denature downstream kinases[2].

-

Phosphorylation : Convert the nucleobase to DAPTP (for RNA SELEX) or dDAPTP (for DNA SELEX) using a recombinant kinase cascade (e.g., Adenine phosphoribosyltransferase followed by NMP/NDP kinases) or standard chemical triphosphorylation.

-

Quality Control (Self-Validation) : Purify the resulting triphosphate via anion-exchange HPLC. Validate the purity (>99%) and concentration via UV absorbance, utilizing DAP's distinct extinction coefficient (ε = 9.55 mM⁻¹cm⁻¹ at 241 nm)[2]. Causality: Any unphosphorylated hemisulfate precursor carried over will act as a competitive inhibitor for the polymerase, aborting chain elongation.

Phase 2: Library Generation and Amplification

-

Nucleotide Mix : Prepare a customized NTP/dNTP mix where ATP/dATP is completely replaced by DAPTP/dDAPTP at a 1 mM final concentration.

-

Polymerase Selection : For RNA SELEX, utilize a mutant T7 RNA polymerase (e.g., Y639F/H784A) which possesses an expanded active site capable of accommodating the bulky 2-amino group. For DNA SELEX, Family B polymerases (e.g., KOD or Vent) are preferred over standard Taq.

-

Amplification Kinetics : Perform the transcription/PCR step. Critical Adjustment : Increase the extension time by 1.5x to 2.0x compared to standard protocols. Causality: The altered electronic distribution and minor steric bulk of DAP slow the nucleophilic attack at the α-phosphate during incorporation. Supplementing the buffer with 0.5 mM MnCl₂ can relax polymerase stringency and boost yields.

Phase 3: Partitioning and High-Stringency Selection

-

Incubation : Fold the DAP-modified library by heating to 95 °C for 5 minutes and slowly cooling to room temperature in the selection buffer (e.g., PBS + 1 mM MgCl₂). The extra hydrogen bonds ensure the structures lock into deep energy minima[4].

-

Target Binding : Incubate the folded library with the immobilized target (e.g., His-tagged protein on Ni-NTA magnetic beads) for 30 minutes.

-

Stringent Washing : Wash the beads with selection buffer. Advantage: Because DAP-modified aptamers are thermodynamically robust, you can increase wash stringency (e.g., adding 0.05% Tween-20 or increasing salt concentration) earlier in the SELEX rounds than you would with standard libraries, rapidly eliminating weak binders.

-

Elution : Elute the bound aptamers using thermal denaturation (95 °C for 10 minutes) or a competitive ligand. Causality: Chemical denaturants like urea are often insufficient to break the dense hydrogen-bonding networks of DAP-rich aptamers; thermal elution ensures complete recovery.

Conclusion